![molecular formula C19H20N4O3S B4739068 N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Description
Synthesis Analysis
The synthesis of compounds structurally similar to “N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea” often involves the reaction of acylazides with specific thiadiazole derivatives or isocyanates to produce novel ureas with potential biological activities. These procedures are complex and require precise conditions to yield the desired products (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is typically planar, facilitated by intramolecular hydrogen bonding, and can be characterized using X-ray crystallography, NMR, MS, and IR techniques. This planarity and the presence of specific functional groups contribute to their potential biological activities and interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often explore their ability to undergo further functionalization or interaction with other chemical entities, which can be crucial for their biological activities or applications. The urea group in these molecules, for example, exhibits significant reactivity and can form hydrogen bonds, contributing to their chemical behavior and potential utility in various domains (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined by their molecular geometry and intermolecular interactions. These properties are essential for understanding the compound's stability, formulation, and potential application areas (Suresh Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and potential as a precursor for further chemical modifications, are critical for exploring the utility of such compounds in synthetic chemistry and drug development. Studies often focus on enhancing the chemical diversity and bioactivity of these molecules through molecular modifications (Wang Yan-gang, 2008).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-11-26-14-8-6-7-13(12-14)17-22-23-19(27-17)21-18(24)20-15-9-4-5-10-16(15)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCUOYMFTQXWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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